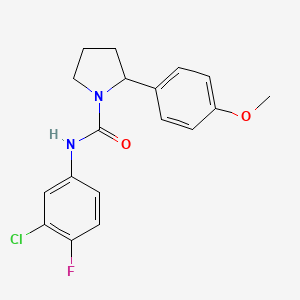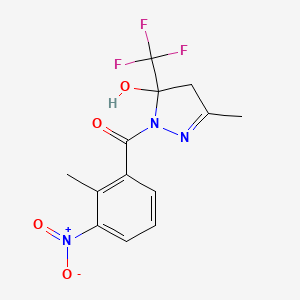
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.
Wirkmechanismus
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide exerts its neuroprotective effects through its ability to inhibit the activation of the JNK signaling pathway. JNK is a stress-activated protein kinase that is involved in the regulation of cell death pathways. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide binds to the ATP-binding site of JNK and prevents its activation, thereby reducing neuronal cell death.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is its specificity for the JNK signaling pathway, which allows for targeted inhibition of neuronal cell death. However, one limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide. One area of research is the potential use of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects in animal models of the disease. Another area of research is the development of more soluble analogs of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide that can be more easily administered in experimental settings. Additionally, further studies are needed to fully understand the mechanisms underlying the neuroprotective effects of N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide.
Synthesemethoden
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide is synthesized through a multi-step process involving the reaction of 3-chloro-4-fluoroaniline with 4-methoxybenzaldehyde, followed by the formation of a pyrrolidine ring and subsequent carboxamide formation. The final product is purified through column chromatography and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in neurodegenerative diseases. It has been shown to have neuroprotective effects through its ability to inhibit the activation of the JNK signaling pathway, which is involved in neuronal cell death. N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)-1-pyrrolidinecarboxamide has also been shown to improve motor function and reduce dopaminergic neuron loss in animal models of Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-methoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c1-24-14-7-4-12(5-8-14)17-3-2-10-22(17)18(23)21-13-6-9-16(20)15(19)11-13/h4-9,11,17H,2-3,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMARGVNVUTPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chloro-3-methylphenoxy)-2-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B6033979.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]benzenesulfonamide](/img/structure/B6033984.png)
![2-[4-[(1-methyl-1H-indol-3-yl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033995.png)

![methyl 1-(3-{3-[(benzylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6034015.png)

![1-(3-{[4-(4-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)ethanone](/img/structure/B6034026.png)
![(3R*,4R*)-4-[4-(2-pyridinyl)-1-piperazinyl]-1-(8-quinolinylmethyl)-3-piperidinol](/img/structure/B6034032.png)

![N-(2-fluorophenyl)-3-[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-3-piperidinyl]propanamide](/img/structure/B6034053.png)
![2-{1-[(2-hydroxy-5-nitrophenyl)amino]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B6034062.png)
![(4-ethynylbenzyl)({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6034063.png)

![2-[(5-methyl-2-thienyl)carbonyl]-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6034075.png)